(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoate
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Overview
Description
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoate is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and an imidazole ring. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Mechanism of Action
Mode of Action
The fmoc group is known to promote hydrophobic and π-π stacking interactions due to its intrinsic hydrophobicity and aromaticity . These interactions could influence the compound’s interaction with its targets.
Result of Action
Histidine and its derivatives are known to play a role in mitigating oxidative stress , which might hint at the potential effects of Fmoc-His-OMe.
Biochemical Analysis
Biochemical Properties
Fmoc-His-OMe plays a crucial role in biochemical reactions. It is involved in the formation of essential peptide bonds, which arise through a reaction with specific reagents, leading to the creation of peptides . The presence of histidine can modulate the assembly behavior of Fmoc –F–F and induce enzyme-like catalysis .
Cellular Effects
Fmoc-His-OMe has distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks . It influences cell function by modulating the assembly behavior of certain peptides and inducing enzyme-like catalysis .
Molecular Mechanism
The mechanism of action for Fmoc-His-OMe revolves around its ability to form essential peptide bonds. These bonds arise through a reaction with specific reagents, leading to the creation of peptides . The presence of histidine can modulate the assembly behavior of certain peptides and induce enzyme-like catalysis .
Temporal Effects in Laboratory Settings
The effects of Fmoc-His-OMe over time in laboratory settings are yet to be fully explored. It is known that the presence of histidine can modulate the assembly behavior of certain peptides and induce enzyme-like catalysis .
Metabolic Pathways
Fmoc-His-OMe is involved in the formation of essential peptide bonds, a crucial process in protein synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoate typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Formation of the imidazole ring: The imidazole ring is introduced through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled addition of reagents and maintenance of reaction conditions.
Purification steps: Including crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Piperidine is often used to remove the Fmoc protecting group.
Major Products
Oxidation: Formation of imidazole N-oxide.
Reduction: Formation of the corresponding alcohol.
Substitution: Free amino compound after Fmoc removal.
Scientific Research Applications
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoate is widely used in scientific research, particularly in:
Peptide synthesis: As a protecting group for amino acids.
Medicinal chemistry: For the development of peptide-based drugs.
Biological studies: To study protein interactions and functions.
Industrial applications: In the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-((((tert-butoxycarbonyl)amino)-3-(1H-imidazol-4-yl)propanoate): Similar protecting group but different stability and reactivity.
(S)-Methyl 2-((((benzyloxycarbonyl)amino)-3-(1H-imidazol-4-yl)propanoate): Different protecting group with distinct removal conditions.
Uniqueness
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoate is unique due to the stability of the Fmoc group and its ease of removal under basic conditions, making it highly suitable for peptide synthesis.
Properties
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-28-21(26)20(10-14-11-23-13-24-14)25-22(27)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,23,24)(H,25,27)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYNUBXPJQOMJC-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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